Cas no 1936177-82-0 (5-Chloro-N-phenylpyrazin-2-amine)

5-Chloro-N-phenylpyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1142621
- 1936177-82-0
- DTXSID001297955
- 2-Pyrazinamine, 5-chloro-N-phenyl-
- 5-Chloro-N-phenylpyrazin-2-amine
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- Inchi: 1S/C10H8ClN3/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)
- InChI Key: JGYMJOWEYSLOMT-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=N1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 205.0406750g/mol
- Monoisotopic Mass: 205.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.336±0.06 g/cm3(Predicted)
- Boiling Point: 327.3±42.0 °C(Predicted)
- pka: 1.26±0.10(Predicted)
5-Chloro-N-phenylpyrazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142621-0.25g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
Enamine | EN300-1142621-5.0g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 5g |
$2360.0 | 2023-06-09 | ||
Enamine | EN300-1142621-1.0g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 1g |
$813.0 | 2023-06-09 | ||
Enamine | EN300-1142621-2.5g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
Enamine | EN300-1142621-0.05g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1142621-10.0g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 10g |
$3500.0 | 2023-06-09 | ||
Enamine | EN300-1142621-5g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 95% | 5g |
$1614.0 | 2023-10-26 | |
Enamine | EN300-1142621-0.1g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1142621-0.5g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1142621-1g |
5-chloro-N-phenylpyrazin-2-amine |
1936177-82-0 | 95% | 1g |
$557.0 | 2023-10-26 |
5-Chloro-N-phenylpyrazin-2-amine Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
Additional information on 5-Chloro-N-phenylpyrazin-2-amine
Recent Advances in the Study of 5-Chloro-N-phenylpyrazin-2-amine (CAS: 1936177-82-0) in Chemical Biology and Pharmaceutical Research
The compound 5-Chloro-N-phenylpyrazin-2-amine (CAS: 1936177-82-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, featuring a pyrazine core substituted with a chloro group and an N-phenylamine moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities against various disease targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Chloro-N-phenylpyrazin-2-amine acts as a potent inhibitor of protein kinase C (PKC) isoforms, particularly showing selectivity for PKC-θ, which plays a crucial role in T-cell activation and inflammatory responses. The researchers employed a combination of X-ray crystallography and molecular dynamics simulations to reveal the compound's binding mode within the ATP-binding pocket of PKC-θ, providing valuable insights for structure-based drug design. The inhibitory activity (IC50 = 42 nM) and favorable pharmacokinetic profile observed in preclinical models suggest its potential as a lead compound for autoimmune disease therapeutics.
In parallel research, scientists have developed novel synthetic routes for 5-Chloro-N-phenylpyrazin-2-amine that improve yield and purity while reducing environmental impact. A green chemistry approach published in Organic Process Research & Development utilized microwave-assisted synthesis and water as the reaction medium, achieving an 87% yield with excellent atom economy. This advancement addresses previous challenges in large-scale production and supports further pharmacological evaluation of this compound.
Recent screening efforts have uncovered additional biological activities of 5-Chloro-N-phenylpyrazin-2-amine beyond its kinase inhibition properties. A 2024 study in ACS Chemical Biology reported its moderate activity against Mycobacterium tuberculosis (MIC = 8 μg/mL), suggesting potential applications in tuberculosis treatment. The compound's ability to disrupt bacterial cell wall biosynthesis through inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) was confirmed through enzymatic assays and genetic knockout experiments.
Ongoing clinical translation studies are investigating the safety and efficacy of 5-Chloro-N-phenylpyrazin-2-amine derivatives. Preliminary results from phase I trials of a fluorinated analog (1936177-82-0-F) show acceptable toxicity profiles and promising pharmacokinetic parameters in human subjects. Researchers are particularly interested in its potential for treating inflammatory bowel disease, with phase II trials expected to begin in late 2024.
The future research directions for 5-Chloro-N-phenylpyrazin-2-amine include structure-activity relationship (SAR) studies to optimize selectivity and potency, formulation development to improve bioavailability, and combination therapy strategies to enhance therapeutic outcomes. The compound's versatile chemical scaffold offers numerous opportunities for medicinal chemistry optimization, positioning it as a valuable tool for both basic research and drug discovery efforts in multiple therapeutic areas.
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